molecular formula C12H20O B2392488 3-cyclohexylcyclohexan-1-one CAS No. 7122-93-2

3-cyclohexylcyclohexan-1-one

Cat. No.: B2392488
CAS No.: 7122-93-2
M. Wt: 180.291
InChI Key: CANCZANBFBDGQT-UHFFFAOYSA-N
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Description

3-cyclohexylcyclohexan-1-one is an organic compound with the molecular formula C12H20O It is a ketone derivative of cyclohexane, characterized by the presence of a cyclohexyl group attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cyclohexylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:

  • Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
  • Addition of cyclohexanone to the prepared Grignard reagent, followed by hydrolysis to yield 3-cyclohexylcyclohexanone.

Industrial Production Methods: In industrial settings, the production of 3-cyclohexylcyclohexanone may involve catalytic hydrogenation of cyclohexylidenecyclohexane. This process requires specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-cyclohexylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

3-cyclohexylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It finds applications in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:

    Enzyme Inhibition: It may inhibit certain enzymes by forming stable complexes with their active sites.

    Metabolic Pathways: It can be metabolized by enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a single cyclohexane ring.

    Cyclohexanol: The corresponding alcohol of cyclohexanone.

    Cyclohexylcyclohexane: A hydrocarbon with two cyclohexane rings.

Uniqueness: 3-cyclohexylcyclohexan-1-one is unique due to its dual-ring structure and ketone functionality, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-cyclohexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCZANBFBDGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7122-93-2
Record name 3-cyclohexylcyclohexan-1-one
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